3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 339023-58-4
VCID: VC4289137
InChI: InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)18-10-15(19(21)22)16-13-4-2-3-5-14(13)17(20)24-16/h2-10,16,18H,1H3/b15-10+
SMILES: COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Molecular Formula: C17H14N2O5
Molecular Weight: 326.308

3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

CAS No.: 339023-58-4

Cat. No.: VC4289137

Molecular Formula: C17H14N2O5

Molecular Weight: 326.308

* For research use only. Not for human or veterinary use.

3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one - 339023-58-4

Specification

CAS No. 339023-58-4
Molecular Formula C17H14N2O5
Molecular Weight 326.308
IUPAC Name 3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)18-10-15(19(21)22)16-13-4-2-3-5-14(13)17(20)24-16/h2-10,16,18H,1H3/b15-10+
Standard InChI Key KBIUSTYPTCATIF-XNTDXEJSSA-N
SMILES COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]

Introduction

Chemical Characterization

Molecular Structure and Nomenclature

The IUPAC name for this compound is 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, reflecting its benzofuran backbone substituted with a nitrovinyl group at position 3 and a 4-methoxyanilino moiety . The structural complexity arises from the conjugation of the nitro group (NO2-\text{NO}_2) with the vinyl linkage, which influences its electronic properties and reactivity.

Physical-Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point542.3 ± 50.0 °C (Predicted)
Density1.393 ± 0.06 g/cm³ (Predicted)
pKa-0.86 ± 0.70 (Predicted)

These properties suggest moderate thermal stability and solubility in polar organic solvents, aligning with its nitroaromatic character .

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols are proprietary, general pathways involve multi-step reactions starting with functionalized benzofuran precursors. Key steps likely include:

  • Cyclization to form the benzofuran ring.

  • Nitrovinyl Group Introduction via condensation reactions.

  • Methoxyanilino Coupling to finalize the structure .

Chemical Transformations

The nitrovinyl group participates in redox reactions, such as reduction to amines or oxidation to carboxylic derivatives. The methoxyanilino moiety may undergo electrophilic substitution, enabling further functionalization .

Biological and Pharmacological Profile

Preliminary studies on structurally analogous benzofuran derivatives suggest potential antiviral and cytotoxic activities. For example, nitrovinyl-substituted benzofurans have demonstrated inhibitory effects against viral strains, though specific data for this compound remain unpublished in peer-reviewed journals .

SupplierLocationContact Information
Hangzhou MolCore BioPharmatechChinasales@molcore.com
Matrix ScientificUnited Statessales@matrixscientific.com
Key Organics LimitedUnited Kingdomenquiries@keyorganics.ltd.uk

These suppliers highlight its niche use in research and development .

Comparative Analysis with Structural Analogues

Analogues such as 3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one and 3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one exhibit modified electronic properties due to halogen substituents, which may enhance reactivity or bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator